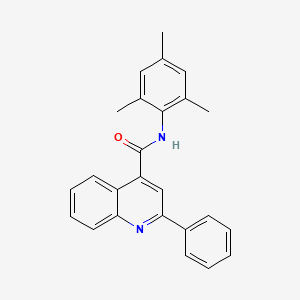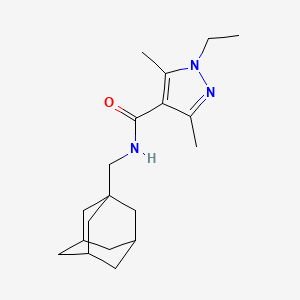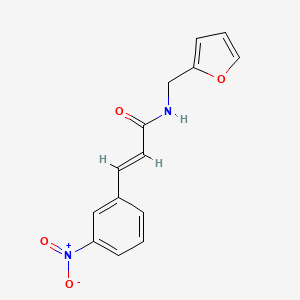![molecular formula C15H17ClN2OS B4700789 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea](/img/structure/B4700789.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea
Vue d'ensemble
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as Chlorotoluron, and it is widely used as a herbicide to control the growth of weeds in crops such as wheat, barley, and oats. In
Mécanisme D'action
The mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea involves the inhibition of photosynthesis in plants. It inhibits the activity of an enzyme called acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In addition to its herbicidal activity, this compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have a significant impact on the metabolism of plants, leading to the inhibition of photosynthesis and the biosynthesis of branched-chain amino acids. In addition, this compound has been found to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea in lab experiments is its high potency and selectivity. It is a potent herbicide that controls the growth of weeds in crops, making it an ideal candidate for agricultural research. In addition, this compound has been found to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a valuable tool for drug discovery research. However, one of the significant limitations of using this compound in lab experiments is its potential toxicity. It is essential to handle this compound with care and follow strict safety protocols to avoid any adverse effects.
Orientations Futures
There are several future directions for the research on N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea. One of the significant areas of research is the development of new herbicides based on the structure of this compound. Researchers are also exploring the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and pain. In addition, there is a growing interest in the use of this compound as a tool for studying the metabolism of plants and the biosynthesis of branched-chain amino acids. Further research is needed to explore the full potential of this compound in various research fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a potent herbicide that controls the growth of weeds in crops and possesses anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. Further research is needed to explore the full potential of this compound in various research fields.
Applications De Recherche Scientifique
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea has been extensively studied for its potential applications in various research fields. One of the significant applications of this compound is its use as a herbicide in agriculture. It is an effective herbicide that controls the growth of weeds in crops, thereby increasing the crop yield. Apart from agriculture, this compound has also been studied for its potential applications in the pharmaceutical industry. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-3-11-6-4-5-7-12(11)18-15(19)17-10(2)13-8-9-14(16)20-13/h4-10H,3H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOAXUSXTHQMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC(C)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B4700712.png)



![N-[4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4700758.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4700770.png)
![ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B4700775.png)
![[4-(2-{2-[(5-chloro-8-quinolinyl)oxy]ethoxy}ethoxy)phenyl]methanol](/img/structure/B4700777.png)
![5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700781.png)
![2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone](/img/structure/B4700785.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4700805.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4700809.png)
